Cas no 3463-30-7 (1-(4-Nitrophenyl)-1H-pyrazole)

1-(4-Nitrophenyl)-1H-pyrazole structure
1-(4-Nitrophenyl)-1H-pyrazole structure
商品名:1-(4-Nitrophenyl)-1H-pyrazole
CAS番号:3463-30-7
MF:C9H7N3O2
メガワット:189.1708
MDL:MFCD00187828
CID:44180
PubChem ID:605059

1-(4-Nitrophenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1-(4-Nitrophenyl)-1H-pyrazole
    • 1-(4-Nitrophenyl)pyrazole
    • (4-nitrophenyl)pyrazole
    • 1-(4'-nitrophenyl)pyrazole
    • 1-nitrophenylpyrazole
    • 1-p-nitrophenylpyrazole
    • PYRAZOLE1pnitrophenyl
    • Pyrazole,1-(p-nitrophenyl)- (6CI,7CI,8CI)
    • 1-(p-Nitrophenyl)pyrazole
    • PNWPAZGIVRZAER-UHFFFAOYSA-N
    • 1-(4-nitro-phenyl)-1H-pyrazole
    • 1-(4-Nitrophenyl)-pyrazole
    • 1H-Pyrazole, 1-(4-nitrophenyl)-
    • PubChem13278
    • 1H-Pyrazole,1-(4-nitrophenyl)-
    • 1-(4-Nitrophenyl)-1H-pyrazole #
    • RW2292
    • STL414612
    • SBB090912
    • VP20022
    • SC
    • SCHEMBL4449726
    • A822326
    • CS-0146884
    • 3463-30-7
    • DS-0168
    • D83344
    • 20-Deoxo-20-(3,5-dimethyl-1-piperidinyl)desmycosinphosphate
    • DTXSID00345504
    • MFCD00187828
    • FT-0634869
    • AKOS009580685
    • DB-001682
    • pyrazole, 1-(p-nitro)phenyl-
    • MDL: MFCD00187828
    • インチ: 1S/C9H7N3O2/c13-12(14)9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7H
    • InChIKey: PNWPAZGIVRZAER-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C([H])=C([H])C(=C([H])C=1[H])N1C([H])=C([H])C([H])=N1)=O

計算された属性

  • せいみつぶんしりょう: 189.05400
  • どういたいしつりょう: 189.054
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 63.6

じっけんとくせい

  • 密度みつど: 1.33
  • ふってん: 331.8 °C at 760 mmHg
  • フラッシュポイント: 331.8 °C at 760 mmHg
  • PSA: 63.64000
  • LogP: 2.30370

1-(4-Nitrophenyl)-1H-pyrazole セキュリティ情報

1-(4-Nitrophenyl)-1H-pyrazole 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(4-Nitrophenyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM189061-25g
1-(4-Nitrophenyl)-1H-pyrazole
3463-30-7 95%+
25g
$151 2023-02-02
eNovation Chemicals LLC
D548931-5g
1-(4-Nitrophenyl)-1H-pyrazole
3463-30-7 97%
5g
$150 2024-05-24
abcr
AB310301-10 g
1-(4-Nitrophenyl)-1H-pyrazole, 95%; .
3463-30-7 95%
10 g
€195.00 2023-07-19
TRC
N545308-50mg
1-(4-Nitrophenyl)-1H-pyrazole
3463-30-7
50mg
$ 65.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N32890-250mg
1-(4-Nitrophenyl)-1H-pyrazole
3463-30-7
250mg
¥56.0 2021-09-04
abcr
AB310301-25 g
1-(4-Nitrophenyl)-1H-pyrazole, 95%; .
3463-30-7 95%
25 g
€288.50 2023-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KD929-5g
1-(4-Nitrophenyl)-1H-pyrazole
3463-30-7 97%
5g
322.0CNY 2021-07-12
Fluorochem
077761-5g
1-(4-Nitrophenyl)-1H-pyrazole
3463-30-7 95%
5g
£47.00 2022-03-01
abcr
AB310301-100g
1-(4-Nitrophenyl)-1H-pyrazole, 95%; .
3463-30-7 95%
100g
€858.00 2025-02-17
abcr
AB310301-1g
1-(4-Nitrophenyl)-1H-pyrazole, 95%; .
3463-30-7 95%
1g
€67.50 2025-02-17

1-(4-Nitrophenyl)-1H-pyrazole 関連文献

1-(4-Nitrophenyl)-1H-pyrazoleに関する追加情報

Introduction to 1-(4-Nitrophenyl)-1H-pyrazole (CAS No. 3463-30-7)

1-(4-Nitrophenyl)-1H-pyrazole, with the CAS number 3463-30-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring and a nitrophenyl substituent. These features contribute to its potential applications in various biological and medicinal contexts.

The molecular formula of 1-(4-Nitrophenyl)-1H-pyrazole is C9H7N3O2, and it has a molecular weight of approximately 185.17 g/mol. The compound is known for its high stability and solubility in common organic solvents, making it suitable for a wide range of chemical reactions and biological assays.

In recent years, the study of 1-(4-Nitrophenyl)-1H-pyrazole has expanded significantly, driven by its potential as a lead compound in drug discovery. Research has focused on its pharmacological properties, particularly its anti-inflammatory, antimicrobial, and anticancer activities. For instance, studies have shown that 1-(4-Nitrophenyl)-1H-pyrazole exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The antimicrobial activity of 1-(4-Nitrophenyl)-1H-pyrazole has also been extensively investigated. Several studies have demonstrated its efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. This property makes it a promising candidate for the development of new antimicrobial agents, especially in light of the growing global concern over antibiotic resistance.

In the realm of cancer research, 1-(4-Nitrophenyl)-1H-pyrazole has shown promising anticancer activity against various types of cancer cells. Mechanistic studies have revealed that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. Additionally, it has been found to inhibit cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.

Beyond its direct biological activities, 1-(4-Nitrophenyl)-1H-pyrazole serves as an important building block in the synthesis of more complex molecules. Its reactivity and functional groups allow for the introduction of various substituents, enabling the creation of derivatives with enhanced or modified properties. This versatility has led to its use in combinatorial chemistry and high-throughput screening efforts to identify new bioactive compounds.

The synthetic methods for preparing 1-(4-Nitrophenyl)-1H-pyrazole are well-documented in the literature. One common approach involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate followed by cyclization under appropriate conditions. This method yields high purity products and can be scaled up for industrial production.

In addition to its pharmaceutical applications, 1-(4-Nitrophenyl)-1H-pyrazole has found use in other areas such as materials science and analytical chemistry. For example, it can be used as a fluorescent probe or sensor due to its strong absorption and emission properties. These applications highlight the compound's broad utility beyond traditional medicinal chemistry.

The safety profile of 1-(4-Nitrophenyl)-1H-pyrazole is an important consideration for its practical use. While it is generally considered safe for laboratory use under proper handling conditions, precautions should be taken to avoid exposure to skin or inhalation. Toxicological studies have shown that it has low acute toxicity but may cause irritation or allergic reactions in some individuals.

In conclusion, 1-(4-Nitrophenyl)-1H-pyrazole (CAS No. 3463-30-7) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and uses, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic agents.

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